molecular formula C17H13ClN2O2S B11109598 1-{3-Amino-2-[(4-chlorophenyl)carbonyl]-6-methylthieno[2,3-b]pyridin-5-yl}ethanone

1-{3-Amino-2-[(4-chlorophenyl)carbonyl]-6-methylthieno[2,3-b]pyridin-5-yl}ethanone

Cat. No.: B11109598
M. Wt: 344.8 g/mol
InChI Key: QYTONHYDEFEMEC-UHFFFAOYSA-N
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Description

1-[3-AMINO-2-(4-CHLOROBENZOYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-5-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-AMINO-2-(4-CHLOROBENZOYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-5-YL]ETHAN-1-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine derivative.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[3-AMINO-2-(4-CHLOROBENZOYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-5-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and chlorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or amine derivatives for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thienopyridines with various functional groups.

Scientific Research Applications

1-[3-AMINO-2-(4-CHLOROBENZOYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-5-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[3-AMINO-2-(4-CHLOROBENZOYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating Receptors: Binding to cellular receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole Derivatives: These compounds share a similar bicyclic structure and exhibit a wide range of biological activities.

    Indole Derivatives: Indole-based compounds also have diverse biological activities and are used in medicinal chemistry.

    Imidazole Derivatives: These compounds are known for their antimicrobial and anticancer properties.

Uniqueness

1-[3-AMINO-2-(4-CHLOROBENZOYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-5-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups and its thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

1-[3-amino-2-(4-chlorobenzoyl)-6-methylthieno[2,3-b]pyridin-5-yl]ethanone

InChI

InChI=1S/C17H13ClN2O2S/c1-8-12(9(2)21)7-13-14(19)16(23-17(13)20-8)15(22)10-3-5-11(18)6-4-10/h3-7H,19H2,1-2H3

InChI Key

QYTONHYDEFEMEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)Cl)N)C(=O)C

Origin of Product

United States

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